5-chloro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
5-Chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzamide, which is then reacted with 2-(6-phenylpyridazin-3-yloxy)ethylamine under specific conditions to form the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an intermediate in glyburide synthesis, it contributes to the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion . The molecular pathways involved include the modulation of ion channels and signaling cascades that regulate insulin release.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound shares a similar core structure but differs in the substituent groups attached to the benzene ring.
5-Chloro-6-phenylpyridazin-3(2H)-one: Another related compound with a pyridazine ring, known for its antifungal activity.
Uniqueness
5-Chloro-2-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C19H18ClN3O4S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18ClN3O4S/c1-26-17-9-7-15(20)13-18(17)28(24,25)21-11-12-27-19-10-8-16(22-23-19)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
InChI Key |
OOUYTHMIZKCUHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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